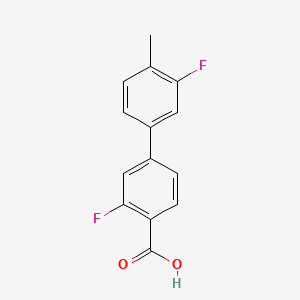

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid

Description

Spectroscopic Identification via Fourier Transform Infrared, Raman, and Nuclear Magnetic Resonance Techniques

Spectroscopic characterization of 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid involves several complementary techniques:

Fourier Transform Infrared Spectroscopy : The infrared spectrum typically shows characteristic absorption bands corresponding to the carboxylic acid group, including a broad O—H stretching band around 2500–3300 cm⁻¹ and a strong C=O stretching band near 1700 cm⁻¹. Aromatic C—H stretching vibrations appear in the region of 3000–3100 cm⁻¹, while C—F stretching vibrations are observed in the fingerprint region (approximately 1000–1400 cm⁻¹).

Raman Spectroscopy : Raman spectra complement FTIR by providing detailed information on aromatic ring vibrations and the presence of fluorine substituents. The C—F bond vibrations typically give rise to distinct Raman bands, aiding in the confirmation of fluorine substitution patterns.

Nuclear Magnetic Resonance Spectroscopy : Proton and carbon-13 nuclear magnetic resonance spectra reveal the electronic environment of hydrogen and carbon atoms in the molecule. Fluorine substitution influences chemical shifts and coupling patterns due to fluorine’s electronegativity and spin properties. For example, aromatic protons ortho or meta to fluorine atoms exhibit characteristic splitting and chemical shift changes. The methyl group on the phenyl ring appears as a singlet near 2.3 ppm in proton NMR. Fluorine-19 NMR can directly detect fluorine atoms, providing further structural confirmation.

Electronic Structure Analysis Through Density Functional Theory

Density Functional Theory calculations provide insight into the electronic structure, molecular orbitals, and charge distribution of this compound. DFT studies typically reveal:

The highest occupied molecular orbital (HOMO) is largely localized over the aromatic rings and the carboxyl group, reflecting the conjugated π-electron system.

The lowest unoccupied molecular orbital (LUMO) is also distributed over the aromatic system, with contributions from the fluorine substituents affecting the electron density distribution.

Fluorine atoms, due to their high electronegativity, induce electron-withdrawing effects, lowering the energy levels of molecular orbitals and influencing the compound’s reactivity and intermolecular interactions.

The calculated molecular electrostatic potential maps highlight regions of negative charge density around the fluorine atoms and the carboxyl oxygen atoms, which correlate with potential sites for hydrogen bonding and electrophilic/nucleophilic interactions.

Theoretical calculations also support the experimentally observed twisted conformation by showing energy minima corresponding to non-planar biphenyl geometries, influenced by steric hindrance and electronic repulsion between substituents.

Comparative Molecular Geometry With Substituted Benzoic Acid Derivatives

When compared with other substituted benzoic acid derivatives, this compound exhibits distinctive geometric features:

The presence of fluorine atoms at different positions on the biphenyl scaffold influences the dihedral angle between the rings, with ortho-fluorine substitution generally increasing steric hindrance and twisting. The methyl substituent also affects the molecular geometry by adding steric bulk. These structural variations impact molecular packing, hydrogen bonding networks, and physicochemical properties such as solubility and melting point.

Properties

IUPAC Name |

2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMVFYUWQXPAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689283 | |

| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261961-48-1 | |

| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is the most widely reported method for constructing the biphenyl core of 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid. This palladium-catalyzed reaction couples an aryl halide (e.g., 4-bromo-2-fluorobenzoic acid) with a boronic acid derivative (e.g., 3-fluoro-4-methylphenylboronic acid) under mild conditions.

Key Reaction Parameters

Step 1: Preparation of 4-Bromo-2-fluorobenzoic Acid

4-Bromo-2-fluorobenzoic acid is synthesized via radical bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in chlorobenzene under reflux.

Conditions :

Step 2: Suzuki Coupling

The brominated intermediate reacts with 3-fluoro-4-methylphenylboronic acid in a Pd-catalyzed coupling:

Workup : The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography.

Ullmann-Type Coupling for Industrial Applications

Methodology

Ullmann coupling offers a copper-catalyzed alternative for biphenyl bond formation, though it requires higher temperatures and longer reaction times compared to Suzuki-Miyaura.

Reaction Conditions

Limitations

-

Lower functional group tolerance compared to palladium-based systems.

-

Requires inert atmosphere to prevent copper oxidation.

Nucleophilic Aromatic Substitution (NAS)

Fluorine Displacement Strategy

NAS leverages the electron-withdrawing effect of the carboxylic acid group to facilitate substitution at the para position. A two-step sequence involves:

Step 1: Nitration and Reduction

-

Nitration of 2-fluorobenzoic acid followed by reduction to 4-amino-2-fluorobenzoic acid.

Step 2: Diazotization and Coupling

Diazotization of the amine and subsequent coupling with 3-fluoro-4-methylbenzene:

Yield : 50–65% after HPLC purification.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd-based | 80–100°C | 70–85% | High |

| Ullmann Coupling | Cu-based | 120°C | 60–70% | Moderate |

| NAS | Cu/acid | 0–5°C (Step 1) | 50–65% | Low |

Industrial-Scale Production Considerations

Catalyst Recycling

Pd catalysts are recovered via filtration or extraction, reducing costs in large-scale Suzuki reactions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid has several scientific research applications:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid involves its interaction with molecular targets through various pathways. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity. The carboxylic acid group can form ionic bonds with target molecules, further contributing to its effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electronic Effects : The trifluoromethyl group in 2-fluoro-4-(trifluoromethyl)benzoic acid enhances electron-withdrawing properties compared to the methyl group in this compound, leading to higher acidity and reactivity in coupling reactions .

- Biological Relevance: Fluorine substituents at ortho/para positions improve metabolic stability and membrane permeability, as seen in retinoic acid receptor (RAR) antagonists (e.g., 2-fluoro-4-[[[8-bromo-2,2-dimethylchroman-6-yl]carbonyl]amino]benzoic acid) .

Physicochemical Properties

Table 2: Comparative Solubility and Reactivity

Notes:

- The pKa of fluorinated benzoic acids is lower than non-fluorinated analogs due to electron-withdrawing effects. The trifluoromethyl group further reduces pKa by ~1–1.5 units .

- Extraction efficiency correlates with substituent hydrophobicity; CF₃ > F/MePh > Me .

Biological Activity

2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique structural features due to the presence of fluorine atoms, which can significantly influence its biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical formula for this compound is C15H12F2O2. The introduction of fluorine atoms into the molecular structure often enhances lipophilicity and alters the electronic properties of the compound, potentially affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F2O2 |

| Molecular Weight | 270.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : The binding affinity to receptors can lead to modulation of signaling pathways, which is crucial for therapeutic effects in cancer treatment and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further exploration in drug development against infections.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer activity. For example, it has been tested against various cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

- A549 (lung carcinoma)

The results indicated that the compound could effectively reduce cell viability in these cancer lines, suggesting potential as an anticancer agent .

Case Studies and Research Findings

-

Study on Anticancer Activity :

Cell Line IC50 (µM) Comparison Drug K562 <1 Imatinib MCF-7 5 Sorafenib HeLa 10 Nilotinib -

Antimicrobial Efficacy :

- The compound was tested against various bacterial strains. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the primary synthetic routes for 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid, and how do reaction conditions influence yield?

-

Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling between a fluorinated boronic acid and a halogenated benzoic acid derivative, using Pd catalysts (e.g., Pd(PPh₃)₄) in a base (e.g., Na₂CO₃) and solvent system (e.g., toluene/water) . Optimization of reaction temperature (80–120°C) and catalyst loading (1–5 mol%) is critical for improving yields (reported 50–75%) . Alternative routes include electrophilic aromatic substitution to introduce fluorine or methyl groups, requiring controlled conditions (e.g., anhydrous HF for fluorination) to avoid side reactions .

-

Key Data :

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | - |

| Temperature | 80–120°C | 50–75% |

| Solvent System | Toluene/H₂O | - |

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinct aromatic proton splitting patterns for ortho-fluoro and para-methyl groups) .

- X-ray Crystallography : Resolves spatial arrangement; for example, dihedral angles between aromatic rings (e.g., 45–60°) influence electronic conjugation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₀F₂O₂; MW 248.22 g/mol) .

Advanced Research Questions

Q. How do the electronic effects of fluorine and methyl substituents influence reactivity in medicinal chemistry applications?

- Methodological Answer : The ortho-fluorine and para-methyl groups create a balance of electron-withdrawing and electron-donating effects:

-

Fluorine : Enhances metabolic stability and binding affinity via hydrophobic interactions and C–F⋯H–X hydrogen bonding .

-

Methyl : Increases steric bulk, potentially improving selectivity for target enzymes (e.g., cyclooxygenase-2 in anti-inflammatory studies) .

Computational studies (e.g., DFT calculations) can quantify substituent effects on charge distribution and frontier molecular orbitals .- Data Table :

| Substituent Position | Electronic Effect | Biological Impact |

|---|---|---|

| 2-Fluoro | σ-withdrawing | Enhanced enzyme binding |

| 4-Methyl | π-donating | Improved selectivity |

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be resolved in mechanistic studies?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability or inflammatory model selection). To resolve:

- Use orthogonal assays : Combine MIC (minimum inhibitory concentration) testing with LPS-induced macrophage models to differentiate antimicrobial and anti-inflammatory effects .

- Perform target validation : siRNA knockdown or CRISPR editing of suspected targets (e.g., COX-2 or bacterial dihydrofolate reductase) to confirm mechanism .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : Regioselectivity is controlled by:

- Directing Groups : The carboxylic acid moiety directs electrophiles to the meta position relative to itself.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for para-substitution of the methyl group .

- Catalytic Systems : Lewis acids (e.g., AlCl₃) enhance electrophile activation while minimizing side reactions .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported synthetic yields or purity?

- Recommendations :

- Reproduce Protocols : Ensure identical reagent grades and equipment (e.g., anhydrous conditions for fluorination steps) .

- Analytical Cross-Check : Use HPLC (C18 column, 1% acetic acid/MeOH mobile phase) to quantify impurities .

- Batch Analysis : Compare yields across ≥3 independent syntheses to identify stochastic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.